

An In-depth Technical Guide to Dichloropinacolin: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name:	1,1-Dichloro-3,3-dimethylbutan-2-one
CAS No.:	22591-21-5
Cat. No.:	B1203641

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound dichloropinacolin, also known as 1,1-dichloro-3,3-dimethyl-2-butanone. It details its chemical structure, physicochemical properties, synthesis, and spectroscopic data. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who may use dichloropinacolin as a chemical intermediate.

Chemical Structure and Identification

Dichloropinacolin is a chlorinated derivative of pinacolone. Its structure is characterized by a tert-butyl group attached to a carbonyl group, with two chlorine atoms on the alpha-carbon.

DOT Script for Dichloropinacolin Structure:

Caption: Chemical structure of dichloropinacolin.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	1,1-dichloro-3,3-dimethyl-2-butanone[1]
Synonyms	Dichloropinacolin, 1,1-Dichloropinacolone, Dichloromethyl tert-butyl ketone, α,α -Dichloropinacolin
CAS Number	22591-21-5[1]
Molecular Formula	$C_6H_{10}Cl_2O$ [1]
Molecular Weight	169.05 g/mol [1]
Canonical SMILES	<chem>CC(C)(C)C(=O)C(Cl)Cl</chem> [1]
InChI Key	UDWZXMQIEHAAQT-UHFFFAOYSA-N[1]

Physicochemical Properties

Dichloropinacolin is a white to almost white crystalline solid at room temperature.[2] It is sparingly soluble in water but soluble in organic solvents.[2]

Table 2: Physicochemical Properties

Property	Value	Reference
Appearance	White to almost white powder to crystal	[2]
Melting Point	50 °C	[3]
Boiling Point	178 °C at 760 mmHg	[3]
Density	1.143 g/cm ³	[3]
Flash Point	65 °C	[3]
Vapor Pressure	1.25 mmHg at 25°C	[3]

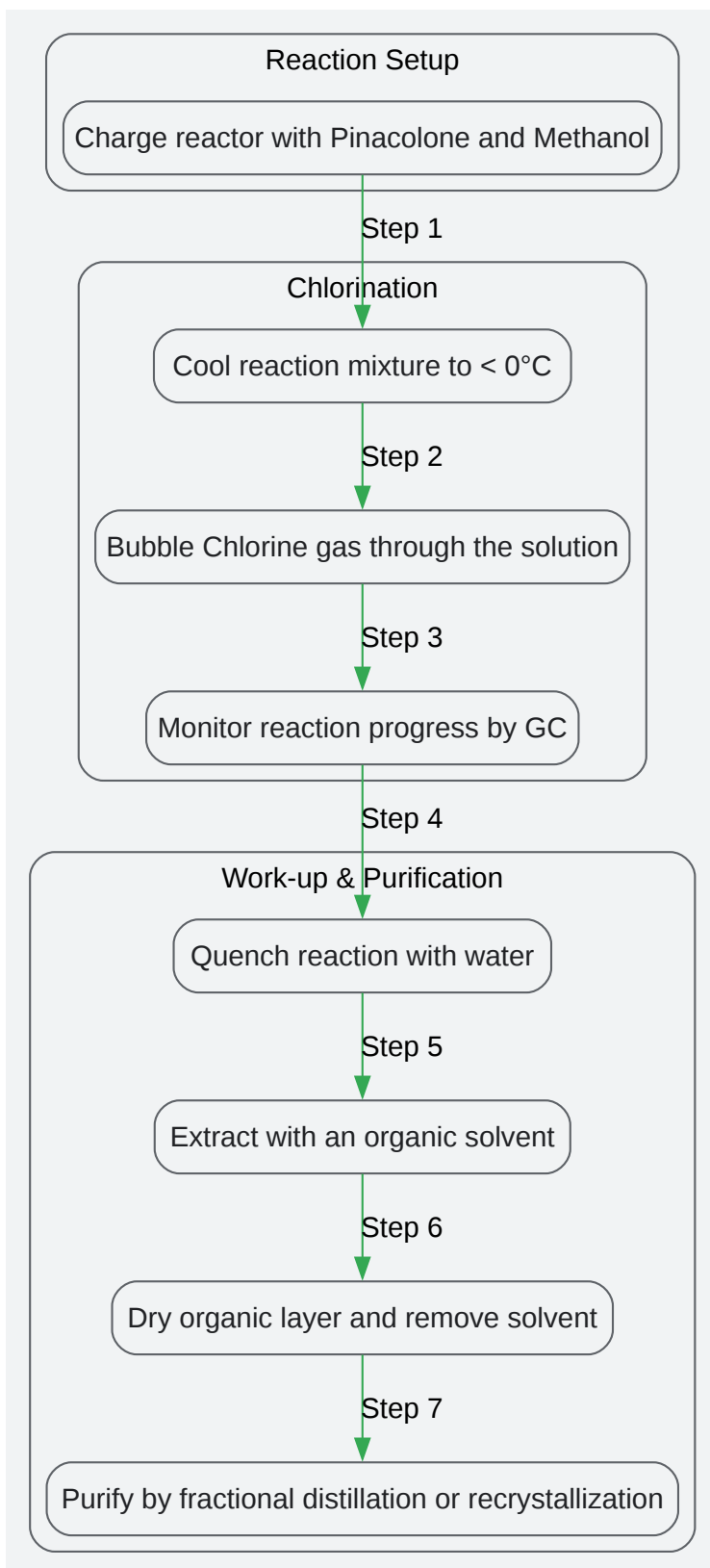
Synthesis

Dichloropinacolin is typically synthesized via the chlorination of pinacolone (3,3-dimethyl-2-butanone).^{[3][4]} This reaction involves the substitution of the α -hydrogen atoms of the methyl group adjacent to the carbonyl group with chlorine atoms. The formation of the monochlorinated intermediate, 1-chloro-3,3-dimethyl-2-butanone, precedes the formation of the dichlorinated product.

Experimental Protocol: Synthesis of Dichloropinacolin

While a detailed, peer-reviewed protocol for the specific synthesis of dichloropinacolin is not readily available in the public domain, a general procedure can be inferred from related syntheses of chlorinated ketones. The following is a proposed experimental protocol based on the chlorination of pinacolone.

DOT Script for Synthesis Workflow:



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Caption: General workflow for the synthesis of dichloropinacolin.

Materials:

- Pinacolone
- Chlorine gas
- Methanol (or another suitable solvent)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
- Water

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, dissolve pinacolone in a suitable solvent such as methanol.
- Cool the reaction mixture to a temperature below 0 °C using an ice-salt bath. Maintaining a low temperature is crucial to control the selectivity of the chlorination and minimize the formation of polychlorinated byproducts.
- Slowly bubble chlorine gas through the stirred solution. The rate of chlorine addition should be carefully controlled to maintain the desired reaction temperature.
- Monitor the progress of the reaction by gas chromatography (GC) to determine the ratio of starting material, monochlorinated product, and dichlorinated product.
- Once the desired conversion to dichloropinacolin is achieved, stop the flow of chlorine gas and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine.
- Quench the reaction by carefully adding cold water.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

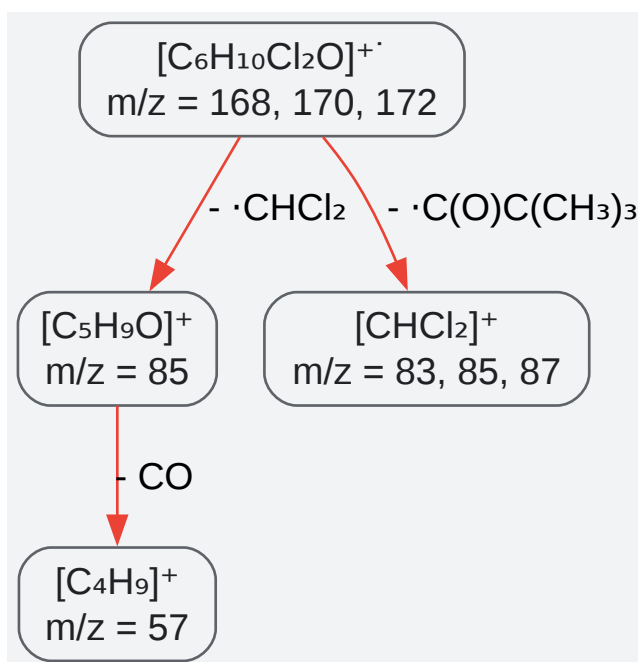
- Remove the solvent under reduced pressure.
- The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent.

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of dichloropinacolín shows a characteristic fragmentation pattern. The molecular ion peak is expected at m/z 168, 170, and 172 due to the presence of two chlorine isotopes (^{35}Cl and ^{37}Cl).

DOT Script for Proposed Fragmentation Pathway:



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Caption: Proposed mass spectrometry fragmentation of dichloropinacolín.

Table 3: Mass Spectrometry Data

m/z	Proposed Fragment
168, 170, 172	$[\text{C}_6\text{H}_{10}\text{Cl}_2\text{O}]^+$ (Molecular Ion)
85	$[\text{C}_5\text{H}_9\text{O}]^+$
83, 85, 87	$[\text{CHCl}_2]^+$
57	$[\text{C}_4\text{H}_9]^+$

Note: The mass spectrum for 1,1-dichloro-3,3-dimethyl-2-butanone is available on the NIST WebBook.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of dichloropinacolin is expected to show characteristic absorption bands for the carbonyl group and carbon-chlorine bonds.

Table 4: Predicted Infrared Spectroscopy Data

Wavenumber (cm^{-1})	Functional Group
~1730	C=O (Ketone) stretch
~2970	C-H (Alkyl) stretch
~1470	C-H (Alkyl) bend
800-600	C-Cl stretch

Note: Specific, experimentally determined IR peak data for dichloropinacolin is not readily available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of dichloropinacolin would provide detailed information about its structure. Based on the structure, the following signals are predicted.

Table 5: Predicted ^1H NMR Spectroscopy Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.5	Singlet	1H	-CHCl ₂
~1.3	Singlet	9H	-C(CH ₃) ₃

Table 6: Predicted ¹³C NMR Spectroscopy Data

Chemical Shift (ppm)	Assignment
~195	C=O
~70	-CHCl ₂
~45	-C(CH ₃) ₃
~26	-C(CH ₃) ₃

Note: Experimentally determined ¹H and ¹³C NMR chemical shifts and coupling constants for dichloropinacolin are not readily available in public databases. The predicted values are based on typical chemical shifts for similar functional groups.

Reactivity and Applications

Dichloropinacolin serves as a versatile intermediate in organic synthesis. The presence of the dichloromethyl group adjacent to the carbonyl group makes it a precursor for various chemical transformations. It is primarily used as an intermediate in the synthesis of pesticides and fungicides.

Safety Information

Dichloropinacolin is considered moderately toxic by ingestion and may cause skin and eye irritation. When heated to decomposition, it emits toxic vapors of chlorine. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

Dichloropinacolin is a valuable chemical intermediate with established applications in the agrochemical industry. While its synthesis and basic properties are known, there is a lack of publicly available, detailed spectroscopic and biological data. For researchers and drug development professionals, this presents both a challenge and an opportunity. A thorough characterization of its reactivity and the exploration of its potential biological activities, or those of its derivatives, could open new avenues for its application in medicinal chemistry and materials science. Further studies to elucidate its reaction mechanisms and to develop more efficient and selective synthetic protocols would also be of significant value to the scientific community.

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